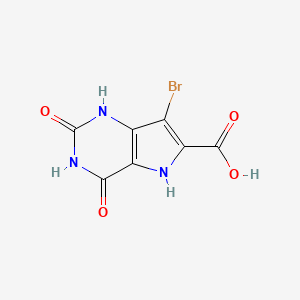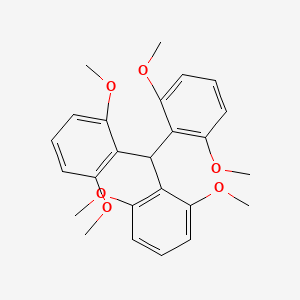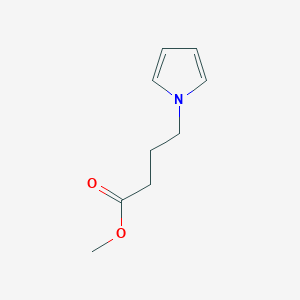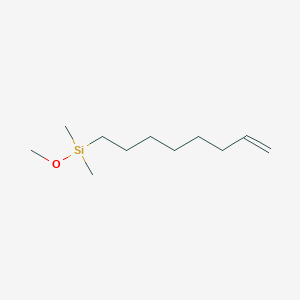
1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone
Übersicht
Beschreibung
“1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone” is a chemical compound with the molecular formula C9H9NO5 . It is also known by its IUPAC name, 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone” can be represented by the InChI code: 1S/C9H9NO5/c1-5(11)6-3-7(10(13)14)9(12)8(4-6)15-2/h3-4,12H,1-2H3 . This indicates that the compound has a nitro group (-NO2) and a methoxy group (-OCH3) attached to the benzene ring.Physical And Chemical Properties Analysis
This compound has a molecular weight of 211.17 . It is a solid at room temperature and has a melting point of 148.1-149.5°C . The compound should be stored at 4°C under nitrogen .Wissenschaftliche Forschungsanwendungen
Charge Density Analysis
- Hydrogen Bonding Features : The compound 1-(2-hydroxy-5-nitrophenyl)ethanone, closely related to the query compound, was analyzed for its hydrogen bonding motif using high-resolution X-ray and neutron diffraction data. This study revealed intricate details of intra- and intermolecular bonding, showcasing the compound's potential for detailed structural analysis in organic chemistry (Hibbs, Overgaard, & Piltz, 2003).
Phase Equilibrium Research
- Solid-Liquid Phase Equilibrium : Research on compounds such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, which are structurally similar, provides insights into the solid-liquid phase equilibrium in different solvents. This information is crucial for industrial applications in material science and chemical engineering (Li et al., 2019).
Antibacterial Activity
- Antibacterial Properties : Derivatives of 1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanonc], a compound related to the query, exhibit antibacterial activity against various bacteria, indicating potential applications in developing new antibacterial agents (Parekh & Desai, 2006).
Antimicrobial Studies
- Antimicrobial Studies : Compounds such as 1-(2-{[(E)-3-methoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime, structurally related to the query, have been synthesized and evaluated for their antimicrobial activity, suggesting potential pharmaceutical applications (Chai et al., 2017).
Platelet Aggregation Inhibition
- Anti-Platelet Aggregation : Paeonol, a compound with the same core structure (1-(2-hydroxy-4-methoxyphenyl)ethanone), was studied for its ability to inhibit platelet aggregation. This suggests potential therapeutic applications in cardiovascular diseases (Akamanchi et al., 1999).
Fluorescence and Cytotoxic Activity
- Cytotoxic Activity and Fluorescence Properties : Research on 3-hydroxyquinolin-4(1H)-one derivatives, starting from compounds including 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone, explored their cytotoxic activity against cancer cell lines and fluorescence properties, indicating applications in cancer research and imaging techniques (Kadrić et al., 2014).
Biochemical and Vibrational Studies
- Biochemical Properties Assessment : A computational study on 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone, related to the query compound, assessed important biochemical properties and vibrational assignments. This suggests potential applications in drug development and molecular characterization (Onawole et al., 2017).
Safety and Hazards
The compound is classified as harmful and has hazard statements H302, H312, H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5(11)6-3-7(10(13)14)9(12)8(4-6)15-2/h3-4,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKVPHVPNDBJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303967 | |
| Record name | 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | |
CAS RN |
20716-41-0 | |
| Record name | 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20716-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitroapocynin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020716410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163809 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROAPOCYNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5EU8NHL98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3049376.png)


![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)

![6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3049387.png)






